SARS-CoV-2-IN-40

SARS-CoV-2 Omicron Variants Antiviral Potency

SARS-CoV-2-IN-40 (Compound is a synthetic analog of the marine sponge-derived natural product alotaketal C. This small molecule inhibitor (Molecular Formula: C25H40O4, CAS 2984557-53-9) functions as a host-directed antiviral agent, exerting its effects through the activation of protein kinase C (PKC).

Molecular Formula C25H40O4
Molecular Weight 404.6 g/mol
Cat. No. B12380716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-40
Molecular FormulaC25H40O4
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1CCCC2(O1)C=C(C3CC(=O)C(=CC3O2)C)CO
InChIInChI=1S/C25H40O4/c1-3-4-5-6-7-8-9-10-12-21-13-11-14-25(28-21)17-20(18-26)22-16-23(27)19(2)15-24(22)29-25/h15,17,21-22,24,26H,3-14,16,18H2,1-2H3/t21-,22-,24-,25+/m1/s1
InChIKeyDKOKVOARFOHBNU-MFYODDQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-40: Potent Synthetic Alotaketal C Analog Targeting Omicron BA.1 and BA.5 Variants for Antiviral Procurement


SARS-CoV-2-IN-40 (Compound 19) is a synthetic analog of the marine sponge-derived natural product alotaketal C [1]. This small molecule inhibitor (Molecular Formula: C25H40O4, CAS 2984557-53-9) functions as a host-directed antiviral agent, exerting its effects through the activation of protein kinase C (PKC) [1][2]. In in vitro assays, SARS-CoV-2-IN-40 demonstrates potent inhibition of SARS-CoV-2 Omicron BA.1 and BA.5 variant infection in human Calu-3 lung cells, with half-maximal inhibitory concentrations (IC50s) of 100 nM and 160 nM, respectively [1][2].

Why SARS-CoV-2-IN-40 Is Not Interchangeable with Generic SARS-CoV-2 Inhibitors or Natural Alotaketal C


Substituting SARS-CoV-2-IN-40 with the parent natural product alotaketal C or with other SARS-CoV-2 inhibitors targeting different viral proteins (e.g., 3CLpro, RdRp) is not scientifically valid due to its distinct mechanism of action (host-directed PKC activation) and its quantitatively superior antiviral potency against specific Omicron subvariants [1]. Unlike direct-acting antivirals, which are susceptible to viral mutations in their target enzymes, host-directed antivirals like SARS-CoV-2-IN-40 target conserved host cell pathways, potentially offering a higher barrier to resistance [1]. Furthermore, the synthetic analog exhibits a significant, quantifiable increase in potency compared to the natural product, a difference that cannot be achieved by simply using alotaketal C [1]. The evidence below details the precise quantitative advantages that define the selection of SARS-CoV-2-IN-40 over its closest alternatives.

Quantitative Differentiation of SARS-CoV-2-IN-40: Evidence-Based Comparison for Informed Scientific Selection


Enhanced Antiviral Potency of SARS-CoV-2-IN-40 vs. Parent Alotaketal C Against Omicron Variants

SARS-CoV-2-IN-40 (Compound 19) demonstrates a significant increase in antiviral potency compared to its parent natural product, alotaketal C. Structural simplification and modification of the C-13 appendage in Compound 19 results in a quantifiable improvement in inhibitory activity against both the Omicron BA.1 and BA.5 variants in Calu-3 human lung cells [1]. This represents a key step in lead optimization, moving from a complex natural product to a more potent, synthetically accessible analog [1].

SARS-CoV-2 Omicron Variants Antiviral Potency Structure-Activity Relationship (SAR)

Differential Activity of SARS-CoV-2-IN-40 Against BA.1 vs. BA.5 Omicron Subvariants

SARS-CoV-2-IN-40 exhibits a distinct, quantifiable difference in its inhibitory potency against the two major Omicron subvariants, BA.1 and BA.5. The compound is consistently more potent against the BA.1 variant compared to BA.5 in the same cellular assay system [1]. This differential sensitivity provides a valuable tool for researchers studying the nuanced entry mechanisms and host factor dependencies that differ between these sublineages [1].

SARS-CoV-2 Omicron Variants BA.1 BA.5 Variant-Specific Activity

Host-Directed Antiviral Mechanism: A Differentiating Strategy with Higher Resistance Barrier

Unlike many SARS-CoV-2 inhibitors that act as direct-acting antivirals (DAAs) by targeting viral enzymes like the main protease (Mpro, 3CLpro) or RNA-dependent RNA polymerase (RdRp), SARS-CoV-2-IN-40 is a host-directed antiviral (HDA) that functions by activating the host cell enzyme protein kinase C (PKC) [1]. While direct comparative data on resistance emergence is not yet available for this compound, the class-level inference for HDAs is that they possess a significantly higher barrier to the development of viral resistance. This is because the drug target is a stable host protein, not a highly mutable viral protein [1]. This mechanistic distinction is a critical differentiator for long-term research strategies and potential therapeutic development.

Antiviral Mechanism Host-Directed Antiviral Protein Kinase C (PKC) Drug Resistance

High-Value Research Applications for SARS-CoV-2-IN-40 Driven by Its Unique Profile


Lead Optimization and SAR Studies for Next-Generation Omicron Antivirals

As a potent, simplified analog of alotaketal C with well-characterized SAR, SARS-CoV-2-IN-40 serves as an ideal lead compound for medicinal chemistry programs. Its 2- to 7-fold increase in potency over the natural product [1] and its distinct activity profile against BA.1 and BA.5 make it a benchmark for designing and testing new synthetic analogs aimed at improving pan-coronavirus activity or achieving better drug-like properties.

Investigating Host-Directed Antiviral Pathways and Resistance Mechanisms

SARS-CoV-2-IN-40 is a critical tool for dissecting the role of host PKC activation in limiting SARS-CoV-2 infection [1]. It can be used to study the downstream signaling pathways activated by PKC, to identify host factors essential for viral entry and replication, and to probe the resilience of this host-directed mechanism in the face of viral evolution. This is in stark contrast to using a direct-acting antiviral inhibitor.

Differentiating BA.1 vs. BA.5 Infection Biology in Lung Cell Models

The ~1.6-fold difference in potency of SARS-CoV-2-IN-40 against BA.1 (IC50 = 100 nM) compared to BA.5 (IC50 = 160 nM) [1] makes it a precise chemical tool for differentiating the infection dynamics of these two closely related Omicron subvariants in a physiologically relevant human lung cell line. Researchers can use this compound to explore why BA.5 may be less sensitive to this specific host-directed intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.